Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate
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Overview
Description
Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate typically involves the esterification of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid.
Reduction: Formation of 2-(benzyloxy)-4-chloro-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyloxy)-4-chlorobenzoate
- Methyl 2-(benzyloxy)-3-methylbenzoate
- Methyl 4-chloro-3-methylbenzoate
Uniqueness
Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is unique due to the specific combination of functional groups attached to the benzoate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H15ClO3 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
methyl 4-chloro-3-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15ClO3/c1-11-14(17)9-8-13(16(18)19-2)15(11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
AVBNELJVFFYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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